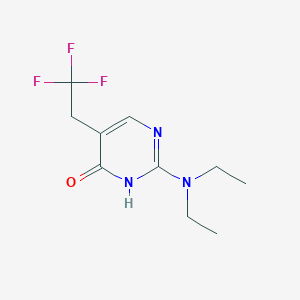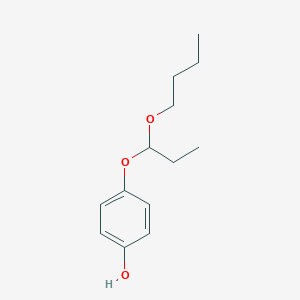amino}-1-diazonioprop-1-en-2-olate CAS No. 922705-65-5](/img/structure/B14203220.png)
3-{[(Benzyloxy)carbonyl](methyl)amino}-1-diazonioprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a methylamino group, and a diazoniopropenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl (Cbz) protected amine. This is followed by the introduction of the diazoniopropenolate group through a series of reactions involving diazotization and coupling reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects. The pathways involved can include binding to active sites, altering enzyme conformation, or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{(Benzyloxy)carbonylamino}-1-diazoniumprop-1-en-2-olate
- 3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-ol
Uniqueness
3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
922705-65-5 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
benzyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H13N3O3/c1-15(8-11(16)7-14-13)12(17)18-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3 |
InChI Key |
NUUZUIOHIZRCEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)C=[N+]=[N-])C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


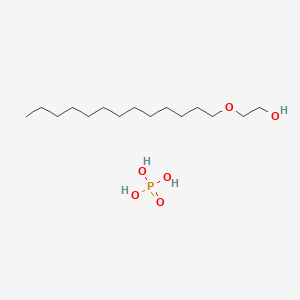
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)
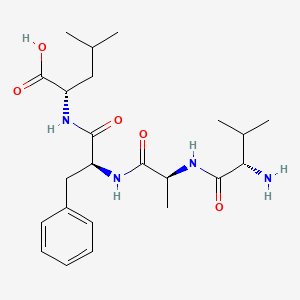
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
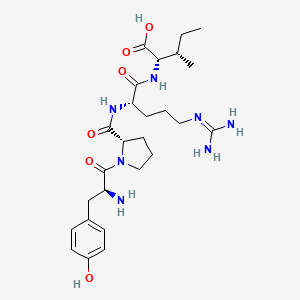
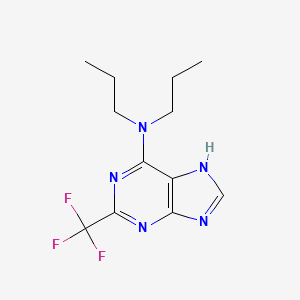
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)

